

Diisostearyl fumarate CAS number and chemical identification

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Diisostearyl Fumarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical identification, properties, and analytical methodologies for **Diisostearyl fumarate**. The information is intended to support research, development, and quality control activities involving this long-chain diester.

Chemical Identification

Diisostearyl fumarate is a diester of fumaric acid and isostearyl alcohol. Its branched isostearyl chains contribute to its unique physical and chemical properties, making it a subject of interest in various industrial and research applications.

Table 1: Chemical Identifiers of **Diisostearyl Fumarate**



Identifier	Value
CAS Number	113431-53-1[1][2]
Alternative CAS Numbers: 112385-09-8, 680206-25-1	
IUPAC Name	bis(16-methylheptadecyl) (2E)-but-2- enedioate[1]
Molecular Formula	C40H76O4[1]
Molecular Weight	621.03 g/mol [1]
Synonyms	Diisooctadecyl 2-butenedioate, 2-Butenedioic acid, diisooctadecyl ester[3]

Physicochemical Properties

Diisostearyl fumarate is a high-molecular-weight, branched ester characterized by its stability and low viscosity.[1] These properties are attributed to the steric hindrance provided by its bulky isostearyl chains, which prevents crystallization and results in a liquid state with good flow properties.[1]

Table 2: Physical and Chemical Properties of Diisostearyl Fumarate

Property	Value
Physical State	Liquid (at room temperature)[1]
Solubility	Soluble in DMSO and Methanol[4]
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available
Refractive Index	Data not available

Experimental Protocols for Chemical Identification



The definitive identification and characterization of **Diisostearyl fumarate** rely on a combination of spectroscopic and chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in **Diisostearyl fumarate**.

Methodology:

- Sample Preparation: A small drop of neat Diisostearyl fumarate liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
- Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks:

- ~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester functional group.[1]
- ~1640 cm⁻¹: A band indicating the C=C stretching of the trans-configured fumarate double bond.[1]
- ~1300-1000 cm⁻¹: Intense peaks associated with the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elucidate the fragmentation pattern of **Diisostearyl fumarate**, confirming its structure.

Methodology (Electrospray Ionization - Time of Flight - ESI-TOF):

• Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the ESI source.



- Ionization: The sample is ionized, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer.

Expected Results:

- Molecular Ion Peak: An ion corresponding to the exact mass of Diisostearyl fumarate (C40H76O4), which is 620.57 g/mol .[1]
- Fragmentation Pattern: Analysis of the fragmentation pattern can provide information about the isostearyl chains and the fumarate core. Common fragmentation pathways for esters include cleavage at the C-O bond and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for providing detailed structural information, including the confirmation of the ester bond formation and the branching in the isostearyl chains.[1]

Methodology:

- Sample Preparation: A small amount of Diisostearyl fumarate is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
- Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Expected Spectral Features:

 ¹H NMR: Signals corresponding to the vinyl protons of the fumarate group, the protons of the isostearyl chains (including the characteristic signals for the branched methyl groups), and the protons adjacent to the ester oxygen.



• ¹³C NMR: Resonances for the carbonyl carbons of the ester, the olefinic carbons of the fumarate core, and the various carbons of the branched isostearyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of **Diisostearyl fumarate** and for separating it from starting materials or by-products.[1]

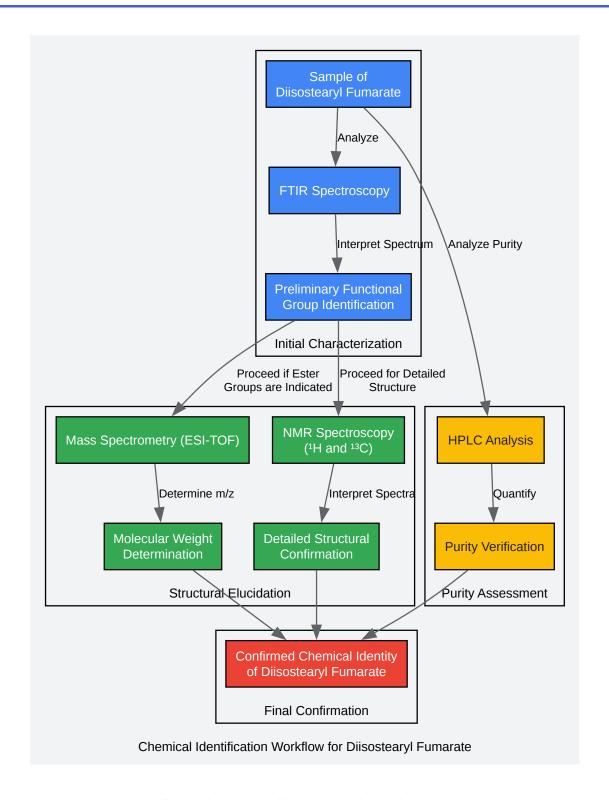
Methodology (Reversed-Phase):

- Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.
- Stationary Phase: A C18 column is commonly used for the separation of non-polar compounds like long-chain esters.
- Detection: A UV detector is typically used, as the fumarate moiety contains a chromophore.
- Quantification: The concentration of Diisostearyl fumarate can be determined by comparing
 its peak area to that of a known standard.

Chemical Identification Workflow

The following diagram illustrates a logical workflow for the comprehensive chemical identification and characterization of **Diisostearyl fumarate**.





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- To cite this document: BenchChem. [Diisostearyl fumarate CAS number and chemical identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056379#diisostearyl-fumarate-cas-number-and-chemical-identification]

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